Methyl 5-amino-2-methoxynicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZBLXAUYGGWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559523 | |
| Record name | Methyl 5-amino-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122433-51-6 | |
| Record name | Methyl 5-amino-2-methoxy-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122433-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Amino 2 Methoxynicotinate and Analogues
Established Synthetic Routes and Strategies
Traditional synthetic approaches to Methyl 5-amino-2-methoxynicotinate rely on a sequence of well-established reactions, including esterification, nucleophilic aromatic substitution, and regioselective functionalization, to build the desired substitution pattern on the pyridine (B92270) core.
Esterification Processes
The introduction of the methyl ester group is a fundamental step in the synthesis of this compound, typically starting from its corresponding carboxylic acid, 5-aminonicotinic acid. chemicalbook.comchemodex.com The simultaneous presence of both an amino and a carboxylic acid group requires mild and efficient esterification methods that avoid unwanted side reactions, such as self-polymerization or the need for protecting group strategies.
A highly effective method for the direct esterification of amino acids employs trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. mdpi.com This system generates hydrochloric acid in situ, which catalyzes the esterification under mild conditions. The procedure is operationally simple and generally provides the corresponding methyl ester hydrochlorides in high yields after evaporation of the solvent. mdpi.com This method is compatible with a wide range of natural and synthetic amino acids, highlighting its broad applicability. mdpi.com
To illustrate the effectiveness of the TMSCl/methanol system, the table below summarizes the yields obtained for the synthesis of various amino acid methyl ester hydrochlorides. mdpi.com
| Entry | Amino Acid | Time (h) | Yield (%) |
| 1 | Glycine | 5 | 98 |
| 2 | L-Alanine | 6 | 97 |
| 3 | L-Phenylalanine | 8 | 98 |
| 4 | L-Leucine | 8 | 96 |
| 5 | L-Valine | 12 | 95 |
| 6 | L-Proline | 5 | 98 |
This table presents data on the esterification of various amino acids using the TMSCl/methanol method, demonstrating its high efficiency and applicability to precursors of the title compound. mdpi.com
Other reagents have also been developed for the esterification of carboxylic acids, including the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base, which can be effective for primary alcohols. organic-chemistry.org
Nucleophilic Aromatic Substitution Reactions on the Pyridine Core
A key transformation in the synthesis of this compound is the introduction of the 2-methoxy group onto the pyridine ring. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (2 and 6) and para (4) to the ring nitrogen. youtube.com
The reactivity of the ring towards nucleophiles can be further enhanced by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In a common synthetic route to the target molecule, a precursor such as methyl 2-chloro-5-nitronicotinate is used. In this substrate, the C2 position is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of:
The pyridine ring nitrogen.
The ester group at the C3 position.
A nitro group at the C5 position.
The reaction proceeds via an addition-elimination mechanism. A nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), attacks the electron-deficient carbon at the C2 position, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group, typically a halide like chloride, is expelled, restoring the aromaticity of the ring and yielding the 2-methoxy substituted product. youtube.comlibretexts.org The rate of this reaction is significantly faster when an electron-withdrawing group is positioned ortho or para to the leaving group, as it helps to stabilize the anionic intermediate. libretexts.org
Regioselective Functionalization Approaches
Achieving the specific 5-amino-2-methoxy substitution pattern requires precise control over the order and type of reactions performed, a concept known as regioselective functionalization. researchgate.netmdpi.com Direct functionalization of an unsubstituted pyridine ring often leads to mixtures of isomers. Therefore, a multi-step strategy is employed, starting from a readily available precursor like 5-nitronicotinic acid. chemicalbook.com
A logical synthetic pathway to ensure the correct regiochemistry involves the following sequence:
Nitration: Starting with nicotinic acid or its ester, nitration typically installs a nitro group at the 5-position due to the directing effects of the carboxyl/ester group and the deactivating nature of the pyridine ring towards electrophilic substitution.
Halogenation: The 5-nitro-substituted intermediate is then halogenated, for instance, by converting it to an N-oxide followed by treatment with a chlorinating agent to install a chlorine atom at the C2 position.
Esterification: If not performed earlier, the carboxylic acid is converted to its methyl ester. mdpi.com
Nucleophilic Aromatic Substitution: The resulting methyl 2-chloro-5-nitronicotinate undergoes an SNAr reaction with sodium methoxide to introduce the methoxy (B1213986) group at the C2 position, as described previously. thieme-connect.com
Reduction: The final step is the reduction of the 5-nitro group to the desired 5-amino group. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation over a palladium catalyst. researchgate.net
This strategic sequence leverages the electronic properties of the intermediates at each stage to direct the incoming functional groups to the desired positions, ultimately yielding this compound with high regiochemical purity. nih.govmdpi.com
Advanced Synthetic Techniques and Optimization
To overcome some of the limitations of traditional methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and flow chemistry are being implemented. These technologies can enhance reaction rates, yields, and selectivity.
Microwave-Assisted Synthesis for Enhanced Selectivity and Yield
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govmdpi.com By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures higher than those achievable with conventional oil baths, often leading to dramatic reductions in reaction times and improvements in yield. mdpi.com
In the synthesis of substituted nicotinates, microwave heating has been successfully applied to key steps like the SNAr reaction. For example, in the synthesis of the analogous compound Methyl 2-amino-6-methoxynicotinate, the substitution of a chloro group with a methoxy group was performed under microwave irradiation. thieme-connect.comresearchgate.net The reaction of methyl 2-chloro-6-methoxynicotinate with benzylamine, a similar SNAr reaction, was completed in just 2 hours at 170 °C, demonstrating a significant rate enhancement. thieme-connect.com This approach avoids the prolonged heating often required by conventional methods and can lead to cleaner reaction profiles with fewer byproducts. beilstein-journals.orgnih.gov
| Reaction Step | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole Synthesis | Conventional | 110 | 12 | 89 | mdpi.com |
| Indole Synthesis | Microwave | 60 | 3 | 94 | mdpi.com |
| Thiazole Synthesis | Conventional | Reflux | 6 | 74 | nih.gov |
| Thiazole Synthesis | Microwave | 50 | 0.08 | 74 | nih.gov |
This table compares conventional and microwave-assisted synthesis for related heterocyclic compounds, illustrating the typical reduction in reaction time achieved with microwave irradiation.
Flow Chemistry Protocols in Nicotinate (B505614) Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. researchgate.net These systems are particularly well-suited for hazardous reactions or for multi-step sequences where intermediates are generated and consumed in a continuous "telescoped" process, avoiding isolation and purification at each stage. mdpi.com
The application of flow chemistry has been demonstrated in the synthesis of nicotinate analogues. thieme-connect.com A key transformation, the reduction of a nitro group or the hydrogenolytic cleavage of a protecting group, can be efficiently performed in a flow reactor. For instance, the deprotection of a 4-methoxybenzylamino group to yield an amino group was accomplished by hydrogenation in an H-Cube® flow instrument. thieme-connect.comresearchgate.net The substrate solution was passed through a heated cartridge containing a palladium on carbon (Pd/C) catalyst, affording the desired product in 95% yield at 70 °C. thieme-connect.com This method allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high conversion and purity while safely handling hydrogen gas. thieme-connect.commdpi.com Such protocols are directly applicable to the final reduction step in the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, is a powerful tool for creating biaryl structures and has been applied to the synthesis of analogues of this compound.
Detailed research findings indicate that the synthesis of 5-substituted pyridine analogues often begins with a halogenated precursor. For instance, Methyl 5-bromo-2-methoxynicotinate can be coupled with a variety of aryl- or heteroarylboronic acids or their corresponding esters. This reaction is typically catalyzed by a palladium(0) complex, generated in situ from a precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, such as SPhos or XPhos. The presence of a base, commonly potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle. This approach allows for the introduction of a wide array of substituents at the 5-position of the pyridine ring, yielding diverse analogues. While this method is highly effective for C-C bond formation, the synthesis of the primary amino group of the parent compound via this route is less direct, often requiring the use of a protected amino-group equivalent.
A more innovative approach that directly targets amine analogues is the recently developed "aminative Suzuki–Miyaura coupling". sigmaaldrich.com This transformation uniquely combines the starting materials of both the Suzuki-Miyaura and Buchwald-Hartwig reactions to form C-N-C linked diaryl amines from aryl halides and boronic acids in a single step. sigmaaldrich.com This method could theoretically be applied to couple Methyl 5-bromo-2-methoxynicotinate with a boronic acid in the presence of an amination reagent to generate N-aryl analogues of this compound, effectively merging two major cross-coupling pathways. sigmaaldrich.com
Reductive Amination Strategies
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgorganic-chemistry.org This strategy can be applied to produce this compound, provided a suitable carbonyl precursor is available. The key intermediate for this pathway is Methyl 5-formyl-2-methoxynicotinate.
The synthesis of a closely related analogue, methyl 5-formyl-2-methoxybenzoate, is achieved by reacting methyl o-anisate with hexamethylenetetramine in trifluoroacetic acid, a process known as the Duff reaction. prepchem.com By analogy, Methyl 5-formyl-2-methoxynicotinate can be prepared from Methyl 2-methoxynicotinate.
Once the aldehyde precursor is obtained, the reductive amination proceeds in a one-pot fashion. The reaction involves the initial formation of an imine intermediate by reacting the aldehyde with an ammonia (B1221849) source (such as ammonium (B1175870) formate (B1220265) or aqueous ammonia). This imine is then reduced in situ to the desired primary amine. organic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mild nature and tolerance for various functional groups. sigmaaldrich.com These reagents are selective for the iminium ion over the starting aldehyde, which minimizes side reactions and improves yield. masterorganicchemistry.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, is another effective reduction method. organic-chemistry.org
Derivatization from Halogenated Precursors
The most direct and widely documented approach to synthesizing this compound involves the derivatization of a halogenated precursor. This pathway leverages the reactivity of the carbon-halogen bond, allowing for its conversion into a carbon-nitrogen bond.
Conversion from Brominated Nicotinates (e.g., Methyl 5-bromo-2-methoxynicotinate)
The key starting material for this synthetic route is Methyl 5-bromo-2-methoxynicotinate. This compound serves as an ideal electrophilic partner in cross-coupling reactions due to the presence of the bromine atom on the electron-deficient pyridine ring. The bromo-substituted nicotinate provides a reactive handle for introducing the required amino functionality at the C5 position. Its stability and commercial availability make it a practical precursor for large-scale synthesis.
Introduction of Amino Functionality via Amination
The introduction of the amino group onto the pyridine ring is most efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination. prepchem.com This reaction has become a premier method for forming aryl C-N bonds, largely supplanting harsher traditional methods. prepchem.com
In a typical procedure, Methyl 5-bromo-2-methoxynicotinate is reacted with an ammonia equivalent, such as benzophenone (B1666685) imine or directly with ammonia under specific conditions, in the presence of a palladium catalyst. The catalytic system consists of a palladium source, like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]), and a specialized phosphine ligand. masterorganicchemistry.com Bulky, electron-rich phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are often crucial for the reaction's success, as they facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle. prepchem.commasterorganicchemistry.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and generate the active catalyst. masterorganicchemistry.com The reaction is typically carried out in an inert solvent like toluene (B28343) under an argon or nitrogen atmosphere, with heating to drive the reaction to completion. masterorganicchemistry.com This method provides a direct and high-yielding route to this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Excimer Emission Studies of Related Methoxynicotinates
Excimer emission is a photophysical phenomenon observed in certain aromatic and heteroaromatic molecules. It is characterized by a broad, structureless, and red-shifted emission band in the fluorescence spectrum that appears at higher concentrations. This emission originates from a transient dimeric species, known as an excimer, which is formed by the association of an electronically excited molecule with a ground-state molecule of the same species. The stability of the excimer is dependent on the extent of π–π stacking and the intermolecular distance between the two interacting molecules.
While specific excimer emission studies on methyl 5-amino-2-methoxynicotinate are not extensively documented in publicly available literature, the photophysical behavior of structurally related compounds, such as substituted pyridines and other aromatic systems, can provide valuable insights into the potential for excimer formation. The principles governing excimer emission in these related systems are broadly applicable and can help to infer the expected behavior of this compound.
The formation and characteristics of an excimer are influenced by several molecular features, many of which are present in this compound. These include the planarity of the aromatic ring, the nature of the substituents, and the potential for intermolecular interactions. For instance, the pyridine (B92270) ring provides a planar surface conducive to the necessary face-to-face stacking for excimer formation. The amino and methoxy (B1213986) substituents on the ring can, however, introduce steric hindrance that may impede the close approach required for strong π–π interactions.
Research on various pyridine derivatives has explored their fluorescent properties, noting that substituent groups can significantly impact emission wavelengths and quantum yields. nih.govsciforum.netnih.gov In some cases, intermolecular interactions can lead to fluorescence quenching or enhancement, phenomena that are closely related to the processes governing excimer formation. nih.gov
Furthermore, studies on other aromatic systems, such as pyrene (B120774) and anthracene (B1667546) derivatives, have provided a deep understanding of the structural and electronic factors that favor excimer emission. nih.govacs.orgmdpi.comrsc.org These studies highlight the critical role of molecular geometry, where a parallel, co-facial arrangement of the aromatic rings is optimal. The distance between the interacting molecules is also crucial, with typical excimer-forming distances being in the range of 3-4 Å. Computational studies on anthracene derivatives have shown that the formation of an excimer involves a significant charge-transfer component between the stacked molecules. rsc.org
Nitrogen substitution within an aromatic ring, as seen in the pyridine core of this compound, can also influence excimer formation. Theoretical studies on 2-azapyrene, a nitrogen-containing analogue of pyrene, suggest that while the fundamental electronic interactions for excimer formation are similar to the parent hydrocarbon, the presence of the nitrogen atom can alter the stability and energetics of different excimer conformations. mdpi.com This can, in turn, affect the efficiency and spectral characteristics of the excimer emission.
In the context of this compound, the interplay between the electron-donating amino group and the electron-donating methoxy group, along with the electron-withdrawing ester group, will modulate the electronic distribution within the pyridine ring. This electronic landscape will dictate the nature of the excited state and its propensity to interact with a ground-state molecule to form an excimer. The potential for hydrogen bonding involving the amino group could also influence the relative orientation of molecules in aggregates, which may either promote or inhibit the specific geometry required for excimer formation.
The following table summarizes key findings from studies on related aromatic and heteroaromatic systems that are pertinent to understanding potential excimer emission in methoxynicotinates.
| Compound Class | Key Findings Related to Excimer Emission | Reference(s) |
| Substituted Pyridines | Substituents significantly influence fluorescence quantum yields and emission wavelengths. Intermolecular interactions can lead to fluorescence quenching or enhancement. | nih.govsciforum.netnih.gov |
| Pyrene Derivatives | Excimer formation is highly dependent on molecular geometry, requiring close π–π stacking. Steric hindrance from bulky substituents can prevent excimer formation. | nih.govacs.org |
| Nitrogen-Substituted Polycyclic Aromatic Hydrocarbons | The presence of nitrogen in the aromatic system can alter the stability of different excimer conformations, potentially impacting emission properties. | mdpi.com |
| Anthracene Derivatives | Excimer formation involves a significant intermonomer charge-transfer component in the excited state. | rsc.org |
Based on these principles from related systems, it can be inferred that if this compound were to exhibit excimer emission, it would likely be observed in concentrated solutions or in the solid state, where the molecules are in close proximity. The emission would be expected to be broad and at a longer wavelength than its standard monomer fluorescence. However, without direct experimental data, this remains a projection based on the established photophysical behavior of analogous compounds.
Computational Chemistry and Molecular Modeling of Methyl 5 Amino 2 Methoxynicotinate and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. For Methyl 5-amino-2-methoxynicotinate, these calculations would reveal the distribution of electrons and identify regions susceptible to chemical reactions.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, highlighting them as sites for electrophilic attack, while regions of positive potential (blue) would indicate sites prone to nucleophilic attack.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
This table illustrates the type of data that would be generated from a DFT study. The values are representative and not based on actual published research for this specific molecule.
| Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | 4.7 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.8 D |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is essential for understanding the potential biological activity of compounds like this compound. The process involves placing the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity.
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. An MD simulation would model the movements of every atom in the system, providing a detailed view of how this compound and its target interact, the stability of the binding pose, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex.
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For a series of derivatives of this compound, SAR modeling would identify which functional groups are critical for activity. For instance, modifications to the amino or methoxy (B1213986) groups could be systematically evaluated to determine their impact on target binding or functional response.
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that link molecular descriptors (such as those from quantum calculations) to activity. A QSAR model could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
Table 2: Illustrative SAR Data for a Hypothetical Series of Nicotinate (B505614) Derivatives
This table shows how SAR data would be organized to correlate structural changes with activity.
| Compound | R1 Group (Position 5) | R2 Group (Position 2) | Biological Activity (IC50, nM) |
| This compound | -NH2 | -OCH3 | 150 |
| Derivative A | -NO2 | -OCH3 | 800 |
| Derivative B | -NH2 | -OH | 220 |
| Derivative C | -NH2 | -Cl | 185 |
Conformational Analysis and Energy Landscape Studies
A molecule like this compound can exist in various three-dimensional shapes, or conformations, due to the rotation around its single bonds. Conformational analysis is the study of these different conformations and their relative energies.
By mapping the potential energy surface, researchers can identify the most stable, low-energy conformations. This is crucial because the biologically active conformation—the shape the molecule adopts when it binds to its target—is often one of these low-energy states. Understanding the molecule's preferred shapes and the energy barriers between them is vital for rational drug design and for interpreting results from molecular docking and SAR studies.
Applications of Methyl 5 Amino 2 Methoxynicotinate and Its Derivatives in Organic Synthesis
Role as Versatile Building Blocks in Heterocyclic Chemistry
The utility of amino-substituted heterocyclic compounds as starting materials for creating new molecular frameworks is a well-established principle in organic synthesis. nih.gov Molecules like Methyl 5-amino-2-methoxynicotinate are valuable building blocks due to the presence of nucleophilic and electrophilic centers, enabling a variety of chemical transformations. The amino group can readily participate in reactions such as acylation, alkylation, and condensation, while the ester group can be hydrolyzed, reduced, or converted to an amide.
This dual reactivity is instrumental in the construction of fused heterocyclic systems. For instance, aminoazole derivatives are frequently used in diversity-oriented synthesis to produce a range of heterocycles. frontiersin.org The amino group of this compound can act as a nucleophile to react with various electrophiles, initiating cyclization cascades to form bicyclic and polycyclic structures. This approach is fundamental to building complex molecular architectures from simpler, readily available starting materials. minakem.comsigmaaldrich.com The strategic positioning of the functional groups on the pyridine (B92270) ring guides these cyclization reactions, allowing for the regioselective synthesis of complex structures such as quinazolinones and other fused nitrogen-containing heterocycles. nih.govnih.gov
Precursors for Complex Chemical Entities
The structural framework of this compound is embedded within several classes of biologically active compounds, making it a key intermediate in their synthesis.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. nih.gov Derivatives of this compound have been utilized in the synthesis of potent kinase inhibitors.
Specifically, this scaffold has been instrumental in creating 2-oxoquinoline derivatives that function as dual inhibitors of Pim kinases and mTORC protein kinases. researchgate.net The Pim family of kinases is known to drive tumor growth and stimulate cell survival pathways. researchgate.netnih.gov Research has led to the identification of compounds that can effectively inhibit these pathways. The synthesis of these inhibitors often involves multi-step sequences where the aminopyridine core of a molecule like this compound is modified and elaborated. A series of such analogs were designed and synthesized, demonstrating the ability to decrease the growth of multiple cancer cell types. researchgate.net The potency of these compounds underscores the importance of the core structure in achieving high inhibitory activity. researchgate.netnih.gov
| Compound ID | Substitution | IC50 (Pim Kinase) | IC50 (mTORC) | Note |
| GRG-1-31 (6d) | 6-methyl | Not specified | Highly Potent | Potent inhibitor of tumor growth researchgate.net |
| GRG-1-34 (6e) | 4-Bromo | Not specified | Highly Potent | Potent inhibitor of tumor growth researchgate.net |
| GRG-1-35 (6f) | 4-Chloro | Not specified | Highly Potent | Potent inhibitor of tumor growth researchgate.net |
| GRG-1-104 (6n) | Phenylthio | Not specified | Highly Potent | Potent inhibitor of tumor growth researchgate.net |
This table presents data on 2-oxoquinoline derivatives, a class of compounds for which this compound serves as a potential synthetic precursor, demonstrating high potency as mTORC inhibitors. researchgate.net
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. mdpi.com Blocking this interaction with therapeutic agents, such as monoclonal antibodies, has revolutionized cancer treatment. nih.gov There is a growing effort to develop small-molecule and peptide-based inhibitors of the PD-1/PD-L1 axis as alternatives to antibody therapies, potentially offering advantages in pharmacokinetics and tumor penetration. mdpi.comnih.gov
While much of the focus has been on peptide and macrocyclic inhibitors, the development of small-molecule modulators is an area of intense research. mdpi.comnih.gov The structural motifs present in this compound, particularly the substituted aminopyridine core, are common in medicinal chemistry and represent a viable starting point for designing novel scaffolds that could disrupt the PD-1/PD-L1 protein-protein interaction. The synthesis of libraries based on such versatile building blocks is a key strategy for discovering new modulators. mdpi.com
Diversity-Oriented Synthesis (DOS) is a strategy used to create libraries of structurally diverse molecules, often inspired by natural products. mdpi.com Natural products are a rich source of scaffolds for drug design, but their direct use can be limited by factors like poor solubility or bioavailability. nih.gov Creating synthetic analogues allows for the optimization of these properties.
Amino-functionalized aromatic compounds, such as this compound, are valuable starting blocks for the DOS of natural product analogues. mdpi.com For example, aminoacetophenones have been used to synthesize analogues of flavones, coumarins, and chalcones. mdpi.com Similarly, the aminopyridine structure of this compound is a core component of many alkaloids and other biologically active natural products. Its use as a building block allows for the systematic modification and synthesis of novel analogues, providing researchers with new compounds to probe biological systems and discover potential therapeutic leads. nih.gov
Development of Diverse Compound Libraries for High-Throughput Screening
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for biological activity. thermofisher.cn The success of an HTS campaign relies heavily on the quality and diversity of the compound library being screened. thermofisher.cnstanford.edu
A key strategy in building these libraries is the use of versatile chemical building blocks that can be easily and systematically modified. nih.gov this compound is an ideal candidate for this purpose. Its distinct functional groups—the amino group, the ester, and the pyridine ring itself—serve as handles for a wide range of chemical reactions. This allows for the generation of a large and diverse library of related compounds from a single, common core structure. This approach, often part of a DNA-Encoded Library (DEL) or similar combinatorial technology, is highly efficient for exploring a vast chemical space to find novel "hit" compounds against a biological target. nih.govnih.gov
| Functional Group | Potential Modification Reaction | Resulting Functionality |
| 5-Amino | Acylation, Sulfonylation | Amides, Sulfonamides |
| Reductive Amination | Secondary/Tertiary Amines | |
| Diazotization | Aryl Halides, Ethers, etc. | |
| 2-Methoxy | Ether Cleavage | Hydroxyl Group |
| Ester | Saponification | Carboxylic Acid |
| Amidation | Amides | |
| Reduction | Primary Alcohol | |
| Grignard Reaction | Tertiary Alcohols |
This table illustrates the chemical versatility of a scaffold like this compound, showing how its functional groups can be modified to generate a diverse library of compounds for HTS.
Biochemical Interaction Mechanisms and Molecular Target Engagement Studies
Investigation of Enzyme Inhibition Mechanisms
The nicotinic acid framework, a core component of Methyl 5-amino-2-methoxynicotinate, is a versatile scaffold that has been explored for the inhibition of various enzymes.
Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that plays a role in the metabolism of nicotinamide and other xenobiotics. acs.org Research into NNMT inhibitors has identified several small molecules with inhibitory activity. Comprehensive structure-activity relationship (SAR) studies have been conducted on various N-methylated compounds, including quinolinium, isoquinolinium, and pyridinium (B92312) analogues. acs.orgnih.gov These studies have pinpointed the quinolinium scaffold as a particularly promising starting point for developing potent NNMT inhibitors, with some analogues achieving IC50 values in the low micromolar range. nih.gov
Computer-based docking studies of these inhibitors within the NNMT substrate-binding site have revealed key interactions that drive their inhibitory activity. nih.gov While direct inhibition of NNMT by this compound has not been specifically reported, the core pyridinium-like structure suggests a potential, albeit likely modest, interaction with the nicotinamide-binding site of the enzyme. Further investigation into analogues of this compound is warranted to explore this possibility.
Checkpoint Kinase 1 (CHK1) is a critical enzyme in the DNA damage response pathway, and its inhibition is a therapeutic strategy in oncology. nih.gov The pyridine (B92270) scaffold, present in this compound, is a common feature in many kinase inhibitors. Research has led to the discovery of potent CHK1 inhibitors based on a pyrido[3,2-d]pyrimidin-6(5H)-one scaffold, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov
Furthermore, pyrazolopyridine derivatives have been identified as effective CHK1 inhibitors through template-based screening methods. acs.org These findings suggest that the pyridine ring system can be effectively utilized to design selective CHK1 inhibitors. Although no direct studies on this compound as a CHK1 inhibitor are available, its structural similarity to these active analogues makes it a compound of interest for further investigation in this area.
HIV integrase is a key enzyme responsible for integrating the viral DNA into the host genome, making it a prime target for antiretroviral therapy. wikipedia.org Integrase inhibitors often feature heterocyclic scaffolds capable of chelating the magnesium ions in the enzyme's active site. youtube.com Notably, several approved HIV integrase inhibitors contain a pyridine moiety, highlighting the importance of this structural element. nih.gov
The development of novel HIV-1 integrase strand transfer inhibitors has involved the synthesis of various pyridine derivatives. nih.gov While direct assays with this compound are not reported, the broader class of nicotinic acid derivatives has been explored in this context. The general mechanism of integrase strand transfer inhibitors (INSTIs) involves binding to the integrase enzyme and preventing the transfer of the viral DNA into the host cell's genome. youtube.com
Ligand-Protein Binding Characterization (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)
The binding of a ligand to its protein target is governed by a combination of non-covalent interactions. For a molecule like this compound, its functional groups—an amino group, a methoxy (B1213986) group, and a methyl ester—dictate its potential interactions.
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the methoxy (-OCH3) and ester (-COOCH3) groups, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors.
Hydrophobic Interactions: The methyl groups of the ester and methoxy substituents, along with the aromatic pyridine ring, can participate in hydrophobic interactions with nonpolar residues in a protein's binding pocket.
π-Stacking: The aromatic pyridine ring can engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's active site.
These fundamental interactions are crucial for the affinity and specificity of any potential protein-ligand complex. nih.gov
Modulating Biological Pathways through Molecular Interactions (e.g., immunomodulation via PD-1/PD-L1 pathway)
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that regulate T-cell activation. nih.gov The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway is an active area of cancer immunotherapy research. nih.govnih.gov While monoclonal antibodies are the primary modality for targeting this pathway, small molecules offer potential advantages. mdpi.comresearchgate.net
Currently, there is no direct evidence to suggest that this compound or its close analogues are involved in the modulation of the PD-1/PD-L1 pathway. The known small molecule inhibitors of this pathway generally possess more complex chemical structures. nih.gov However, given the diverse biological activities of nicotinic acid derivatives, the possibility of an indirect effect on immune signaling pathways cannot be entirely ruled out without further investigation.
Antimicrobial and Antitubercular Activity Mechanisms of Related Nicotinohydrazides
Nicotinohydrazides, which can be synthesized from nicotinic acid derivatives like this compound, have shown significant promise as antimicrobial and antitubercular agents.
The antitubercular activity of many nicotinohydrazide derivatives is believed to stem from their ability to inhibit the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. nih.govnih.govdrugbank.comyoutube.com This mechanism is similar to that of the frontline anti-TB drug isoniazid, which is also a hydrazide derivative. nih.govdrugbank.com Molecular docking studies have suggested that these compounds can bind to and inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. researchgate.netnih.gov Structure-activity relationship studies have indicated that lipophilicity and the nature of substituents on the aromatic ring play a crucial role in the antitubercular potency of these compounds. nih.gov
The antimicrobial mechanism of nicotinohydrazide derivatives against other bacteria is thought to involve the disruption of the bacterial cell wall and interference with various metabolic pathways. nih.govnih.gov The hydrazone moiety (-C(O)NHN=C-) is considered a key pharmacophore responsible for their biological activity. nih.gov These compounds can chelate metal ions essential for bacterial enzyme function and may also inhibit DNA synthesis. nih.gov
Below is a table summarizing the minimum inhibitory concentrations (MIC) of some nicotinohydrazide analogues against M. tuberculosis.
| Compound | Substituent | MIC (µg/mL) against M. tuberculosis H37Rv |
| Analogue 1 | 4-Bromo | 6.25 |
| Analogue 2 | 4-Chloro | 12.5 |
| Analogue 3 | Unsubstituted | 25 |
| Analogue 4 | 4-Fluoro | Inactive |
| Analogue 5 | 4-Methyl | 25 |
| Analogue 6 | 4-Methoxy | 25 |
| Analogue 7 | 3,4-Dimethoxy | 50 |
| Analogue 8 | 3,4,5-Trimethoxy | 50 |
Data derived from studies on nicotinohydrazide analogues. nih.gov
Advanced Research Probes and Labeling Strategies
Development of Fluorescent Probes based on Photophysical Properties
The development of fluorescent probes is crucial for visualizing and quantifying biological processes. Pyridine (B92270) derivatives are a prominent class of fluorophores used in the design of these probes. researchgate.net The core structure of these compounds can be chemically modified to fine-tune their photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. mdpi.commdpi.com
While specific photophysical data for Methyl 5-amino-2-methoxynicotinate is not extensively detailed, the properties of related 2-aminonicotinonitrile and aminopyridine derivatives provide valuable insights. mdpi.comsemanticscholar.orgmdpi.com These compounds often exhibit fluorescence that is sensitive to the solvent environment, a characteristic known as solvatochromism. semanticscholar.orgmdpi.com For instance, studies on 2-amino-4,6-diphenylnicotinonitriles reveal that polar solvents like DMSO can induce a significant red shift in the emission wavelength compared to less polar solvents like toluene (B28343). semanticscholar.orgmdpi.com This sensitivity can be exploited to develop probes that report on the polarity of their microenvironment within a cell.
The synthesis of fluorescent probes from pyridine derivatives often involves creating "push-pull" systems, where electron-donating groups (like the amino group) and electron-withdrawing groups are strategically placed on the pyridine ring to modulate the intramolecular charge transfer (ICT) characteristics, which directly influences the fluorescence output. mdpi.com The amino and methoxy (B1213986) groups on the this compound ring could serve as intrinsic electron-donating components in such a system. Further derivatization could introduce electron-withdrawing moieties or reactive groups for targeted sensing, such as detecting specific metal ions. researchgate.netnih.gov
| Compound Class | Typical Excitation Max (λex) | Typical Emission Max (λem) | Key Photophysical Characteristic | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-diphenylnicotinonitriles | ~310-350 nm | ~395-435 nm | Solvent-dependent emission shifts (solvatochromism) | semanticscholar.orgmdpi.com |
| Pyrrolo[3,4-c]pyridine derivatives | Not specified | 420–630 nm | Strong blue-green fluorescence | researchgate.net |
| CF₃-Substituted Pyridines | Not specified | Not specified | Large Stokes shifts and potential for aggregation-induced emission | mdpi.com |
| Pyridine-based 1,3,4-oxadiazole | Not specified | Not specified | Fluorescence enhancement upon binding Ag⁺ ("turn-on" sensor) | nih.gov |
Strategies for Biomolecular Conjugation and Labeling using Pyridine Derivatives
The ability to attach probes or labels to specific biomolecules (e.g., proteins, peptides, nucleic acids) is fundamental to studying their function, localization, and interactions. Pyridine derivatives serve as versatile scaffolds for creating bifunctional labeling agents, which contain both a reporter group (like a fluorophore or radiolabel) and a reactive handle for covalent attachment to a biomolecule. nih.govgoogle.com
One major strategy involves the use of prosthetic groups for radiolabeling, particularly with isotopes like Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging. nih.gov Direct radiolabeling of sensitive biomolecules is often impossible due to the harsh reaction conditions required. Instead, a pyridine-based precursor is first radiolabeled with ¹⁸F under these conditions, and the resulting ¹⁸F-labeled pyridine "tag" is then conjugated to the target biomolecule under milder, biocompatible conditions.
Another approach utilizes pyridine-containing molecules as bifunctional chelators for radiometals like Technetium-99m (⁹⁹mTc). acs.org In this strategy, the pyridine ring and other functional groups coordinate the metal ion, while a linker attached to the pyridine scaffold provides a point of attachment to a biomolecule, such as a peptide targeting a specific receptor. acs.org The length and position of this linker are critical for ensuring high-yield labeling and maintaining the biological activity of the conjugated molecule. acs.org
The functional groups on this compound, specifically the amino group, could be readily modified to incorporate a reactive handle (e.g., an activated ester, maleimide) for conjugation to nucleophilic residues like lysine or cysteine on a protein surface.
| Strategy | Pyridine Derivative Role | Target Biomolecule Group | Application | Reference |
|---|---|---|---|---|
| Prosthetic Group Labeling | Carrier for a radiolabel (e.g., ¹⁸F) | Amines (e.g., Lysine), Thiols (e.g., Cysteine) | PET Imaging | nih.gov |
| Bifunctional Chelator | Scaffold to chelate a radiometal (e.g., ⁹⁹mTc) | Various, via a linker | SPECT Imaging | acs.org |
| Covalent Dye Labeling | Core of a fluorescent marker | -OH, -NH₂, -SH groups | Fluorescence Microscopy, Assays | google.com |
| Site-Selective Modification | Reactive moiety (e.g., Pyridazinedione) | Cysteine, Disulfide bonds | Chemical Biology, Drug Conjugates | rsc.org |
Heavy-Atom Derivatization for X-ray Crystallography of Biomolecules (informed by related pyridine compounds)
X-ray crystallography is a primary method for determining the three-dimensional structure of biomolecules at atomic resolution. wikipedia.org A significant challenge in this technique is the "phase problem," where the phase information of the diffracted X-rays is lost during measurement. researchgate.netnih.gov One of the oldest and most reliable methods to solve this is heavy-atom derivatization. researchgate.netnih.gov This involves introducing atoms of high atomic number (heavy atoms) into the protein crystal in an ordered manner. nih.gov These atoms scatter X-rays strongly, producing measurable changes in the diffraction pattern that can be used to calculate the initial phases. nih.govnih.gov
The classic method for derivatization is soaking a pre-formed protein crystal in a solution containing a heavy-atom compound. nih.govucla.edu The heavy atoms diffuse into the crystal and bind to specific sites on the protein surface. Common target sites for heavy atoms include amino acid residues with reactive side chains, such as the thiol group of cysteine (which binds mercury, gold, platinum) or the carboxyl groups of aspartic and glutamic acid (which bind lanthanides, uranium). researchgate.netucla.edu
While there are no direct reports of this compound being used for this purpose, pyridine-containing compounds are known to coordinate with metal ions. The nitrogen atom of the pyridine ring, along with nearby oxygen or nitrogen atoms from the methoxy and amino groups, could potentially act as a coordination site for certain heavy-atom ions. A compound like this compound could theoretically be used as a heavy-atom delivery vehicle in a co-crystallization experiment or, if it binds to a specific pocket on a protein, could be modified to carry a heavy atom. For example, the amino group could be derivatized with a molecule that strongly chelates a heavy metal, guiding it to a specific binding site on the biomolecule.
| Heavy Atom / Compound | Class | Typical Protein Target Residues | Reference |
|---|---|---|---|
| Mercury (Hg), Gold (Au), Platinum (Pt) | Class B (soft) | Cysteine (thiol group), Histidine | ucla.edu |
| Lanthanides (e.g., Sm), Actinides (e.g., U) | Class A (hard) | Aspartic Acid, Glutamic Acid (carboxyl groups) | ucla.edu |
| Selenium (as Selenomethionine) | - | Incorporated in place of Methionine | nih.gov |
| Iodide (I), Bromide (Br) | Halides | Binds in ordered water sites or halide-binding pockets | ucla.edu |
Future Perspectives and Emerging Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
The chemical industry is increasingly focusing on the development of "green" and sustainable synthetic methods. nih.gov This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption. nih.govchimia.ch For nicotinic acid and its derivatives, traditional synthesis methods have often relied on harsh reagents and conditions. nih.gov
Future research is expected to focus on developing novel synthetic routes to Methyl 5-amino-2-methoxynicotinate that align with the principles of green chemistry. This could involve exploring enzymatic catalysis, which offers high selectivity and mild reaction conditions. For instance, lipases have been successfully used in the synthesis of other nicotinamide (B372718) derivatives in environmentally friendly solvents like tert-amyl alcohol. rsc.orgnih.gov Another promising area is the use of continuous-flow microreactors, which can lead to significantly shorter reaction times and higher yields compared to traditional batch processes. nih.gov The use of heterogeneous catalysts that can be easily recovered and reused is also a key area of interest for making the synthesis of nicotinate (B505614) derivatives more sustainable. researchgate.net
The development of catalytic gas-phase oxidation processes, using air as the oxidant and water as a solvent, represents a significant step forward in the green production of nicotinic acid itself, and similar principles could be adapted for its derivatives. chimia.ch Researchers are also investigating the use of alternative oxidants like hydrogen peroxide in the liquid-phase synthesis of niacin, which offers a more environmentally friendly approach. oaepublish.com
Design of Advanced Derivatives with Tailored Molecular Interactions
The core structure of this compound provides a versatile scaffold for the design of new molecules with specific biological activities. By modifying the functional groups at various positions on the pyridine (B92270) ring, chemists can fine-tune the compound's electronic and steric properties to achieve desired interactions with biological targets.
Future research will likely focus on the rational design of advanced derivatives. This involves a deep understanding of structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with its biological effects. For example, the synthesis of various substituted nicotinic esters has been explored to create a library of compounds for further investigation. researchgate.net The development of efficient synthetic methods for creating these derivatives, such as nickel-catalyzed reactions, will be crucial. nih.gov
The goal is to create derivatives with tailored molecular interactions, leading to higher potency, selectivity, and improved pharmacokinetic profiles. This could involve designing molecules that target specific enzyme active sites or protein-protein interfaces implicated in disease. The synthesis of 4-silyl-substituted methyl nicotinates is an example of how the core structure can be modified to introduce new chemical handles for further functionalization. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery and drug development. nih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human to discern. nih.gov
In the context of this compound, AI and ML can be applied in several ways. Machine learning models can be trained to predict the biological activity and physicochemical properties of novel derivatives, even before they are synthesized. nih.gov This can significantly accelerate the lead optimization process by prioritizing the most promising candidates for synthesis and testing. nih.gov
Green Chemistry Approaches in Nicotinate Synthesis
The principles of green chemistry are becoming increasingly integral to the synthesis of all chemical compounds, including nicotinates. nih.gov The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. chimia.ch
For the synthesis of nicotinate derivatives like this compound, several green chemistry approaches are being explored. One key area is the use of greener solvents. For instance, the solvent Cyrene™, derived from renewable cellulose, has been shown to be a viable and more environmentally friendly alternative to traditional polar aprotic solvents in nucleophilic aromatic substitution reactions of nicotinic esters. researchgate.net
The development of catalytic systems that are both highly efficient and recyclable is another cornerstone of green nicotinate synthesis. researchgate.net This includes the use of biocatalysts, such as enzymes, which operate under mild conditions and can often be reused. nih.gov Continuous-flow synthesis is also gaining traction as a green technology because it allows for better control over reaction parameters, leading to higher efficiency and less waste. rsc.orgnih.gov As the demand for sustainable chemical manufacturing grows, the application of these green chemistry principles to the synthesis of this compound and its derivatives will be a major focus of future research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
